Cas no 849459-86-5 (2-[(Z)-(3,4-Dibromophenyl)methylideneamino]guanidine)
![2-[(Z)-(3,4-Dibromophenyl)methylideneamino]guanidine structure](https://ja.kuujia.com/scimg/cas/849459-86-5x500.png)
2-[(Z)-(3,4-Dibromophenyl)methylideneamino]guanidine 化学的及び物理的性質
名前と識別子
-
- 2-[(Z)-(3,4-Dibromophenyl)methylideneamino]guanidine
- AC-263093
- BDBM50394978
- AC-263093?
- 2-(3,4-Dibromobenzylidene)hydrazinecarboximidamide
- 849459-86-5
- HY-124680
- CS-0087308
- CHEMBL573297
-
- インチ: 1S/C8H8Br2N4/c9-6-2-1-5(3-7(6)10)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4-
- InChIKey: VMYFCUKMGMFQNH-PQMHYQBVSA-N
- ほほえんだ: BrC1=C(C=CC(/C=N\N=C(/N)\N)=C1)Br
計算された属性
- せいみつぶんしりょう: 319.90952g/mol
- どういたいしつりょう: 317.91157g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.8
- 疎水性パラメータ計算基準値(XlogP): 1.9
2-[(Z)-(3,4-Dibromophenyl)methylideneamino]guanidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A910767-10mg |
AC-263093 |
849459-86-5 | 98% | 10mg |
¥14,880.00 | 2022-09-29 | |
DC Chemicals | DC12577-25 mg |
AC-263093 |
849459-86-5 | >98% | 25mg |
$800.0 | 2022-03-01 | |
DC Chemicals | DC12577-25mg |
AC-263093 |
849459-86-5 | >98% | 25mg |
$800.0 | 2023-09-15 | |
DC Chemicals | DC12577-10mg |
AC-263093 |
849459-86-5 | >98% | 10mg |
$500.0 | 2023-09-15 | |
DC Chemicals | DC12577-50mg |
AC-263093 |
849459-86-5 | >98% | 50mg |
$1100.0 | 2023-09-15 | |
DC Chemicals | DC12577-50 mg |
AC-263093 |
849459-86-5 | >98% | 50mg |
$1100.0 | 2022-03-01 | |
DC Chemicals | DC12577-10 mg |
AC-263093 |
849459-86-5 | >98% | 10mg |
$500.0 | 2022-03-01 |
2-[(Z)-(3,4-Dibromophenyl)methylideneamino]guanidine 関連文献
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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10. Back matter
2-[(Z)-(3,4-Dibromophenyl)methylideneamino]guanidineに関する追加情報
Professional Introduction to Compound with CAS No. 849459-86-5 and Product Name: 2-[(Z)-(3,4-Dibromophenyl)methylideneamino]guanidine
Compound with the CAS number 849459-86-5, identified by the product name 2-[(Z)-(3,4-Dibromophenyl)methylideneamino]guanidine, represents a significant advancement in the field of chemical and biomedical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in pharmaceutical development and biochemical studies. The presence of 3,4-dibromo substituents in the phenyl ring and the guanidine moiety suggests a rich chemical reactivity that could be leveraged for various synthetic pathways and biological interactions.
The molecular framework of 2-[(Z)-(3,4-Dibromophenyl)methylideneamino]guanidine incorporates a chiral center, as indicated by the (Z)-configuration of the double bond. This stereochemical feature is crucial for understanding its interaction with biological targets, particularly in the context of drug design. The guanidine group, a well-known pharmacophore, is frequently employed in medicinal chemistry due to its ability to form hydrogen bonds and coordinate with metal ions, making it a valuable component in the development of therapeutic agents.
Recent research has highlighted the importance of 3,4-dibromo aromatic compounds in medicinal chemistry. These substituents enhance the lipophilicity and metabolic stability of molecules, which are critical factors for drug efficacy and bioavailability. Studies have demonstrated that compounds containing 3,4-dibromophenyl groups exhibit promising activity against various biological targets, including enzymes and receptors involved in inflammatory pathways. The incorporation of such moieties into 2-[(Z)-(3,4-Dibromophenyl)methylideneamino]guanidine suggests potential therapeutic benefits in modulating these pathways.
The guanidine moiety in 2-[(Z)-(3,4-Dibromophenyl)methylideneamino]guanidine also plays a pivotal role in its chemical behavior. Guanidine derivatives are known for their broad spectrum of biological activities, ranging from antimicrobial to anti-inflammatory properties. The (Z)-configuration of the double bond influences the compound's conformation and reactivity, which can be fine-tuned to optimize its interaction with biological targets. This structural feature makes it an attractive candidate for further exploration in drug discovery.
In the realm of pharmaceutical development, the synthesis and characterization of novel compounds like 2-[(Z)-(3,4-Dibromophenyl)methylideneamino]guanidine are essential for identifying new therapeutic entities. Advanced synthetic methodologies have been employed to construct this molecule efficiently while maintaining high purity standards. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been instrumental in achieving the desired molecular architecture.
The potential applications of 2-[(Z)-(3,4-Dibromophenyl)methylideneamino]guanidine extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable tool for biochemical research, particularly in studying enzyme mechanisms and protein-ligand interactions. The compound's ability to interact with biological targets at both molecular and cellular levels provides researchers with insights into fundamental biological processes. This knowledge can be leveraged to develop novel therapeutic strategies targeting various diseases.
Moreover, the (Z)-configuration of the double bond in 2-[(Z)-(3,4-Dibromophenyl)methylideneamino]guanidine contributes to its stereochemical diversity. Stereoisomers often exhibit distinct biological activities due to differences in their spatial arrangement. By exploring this stereochemical space, researchers can identify isomers with enhanced potency or selectivity against specific targets. This approach aligns with contemporary trends in drug discovery that emphasize structural diversity and optimization.
The synthesis of 2-[(Z)-(3,4-Dibromophenyl)methylideneamino]guanidine also involves considerations of environmental sustainability and green chemistry principles. Modern synthetic routes aim to minimize waste generation and reduce hazardous byproducts through efficient catalytic systems and solvent-free reactions. These advancements not only improve the economic feasibility of producing such compounds but also align with global efforts to promote sustainable chemical practices.
Future research directions for 2-[(Z)-(3,4-Dibromophenyl)methylideneamino]guanidine may include exploring its pharmacokinetic properties and developing novel formulations for improved delivery systems. Additionally, computational modeling techniques can be employed to predict its interactions with biological targets before experimental validation. These computational approaches accelerate the drug discovery process by providing rapid insights into molecular behavior.
In conclusion,2-[(Z)-(3,4-Dibromophenyl)methylideneamino]guanidine represents a promising compound with significant potential in pharmaceutical and biochemical research. Its unique molecular structure,3,4-dibromophenyl group,and guanidine moiety offer a rich foundation for further exploration. As research continues to uncover new applications for this compound,it is likely to play an important role in advancing our understanding of biological processes and developing innovative therapeutic strategies.
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